molecular formula C12H18N2O B030282 Isoproturon CAS No. 34123-59-6

Isoproturon

Cat. No.: B030282
CAS No.: 34123-59-6
M. Wt: 206.28 g/mol
InChI Key: PUIYMUZLKQOUOZ-UHFFFAOYSA-N
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Description

Isoproturon is a phenylurea herbicide used to control ryegrass, silky bentgrass, and broadleaf species in spring and winter wheat.
This compound is a member of the class of phenylureas that is 1,1-dimethylurea substituted by a p-cumenyl group at position 3. A selective, systemic herbicide used to control annual grasses and broadleaf weeds in cereals, its use within the EU has been banned after September 2017 on the grounds of potential groundwater contamination and risks to aquatic life;  there have also been concerns about its endocrine-disrupting properties. It has a role as an environmental contaminant, a xenobiotic, a herbicide and an agrochemical.

Scientific Research Applications

  • Cytological Effects : Isoproturon inhibits macromolecular biosynthesis, leading to mitodepression and cytological abnormalities in root meristem cells of Allium cepa (Chauhan & Sundararaman, 1990).

  • Impact on Leaf Cell Membranes : It disrupts leaf cell membranes, affecting electrolyte leakage and ion efflux. This correlates with the resistance or susceptibility of a plant to the herbicide (Raja Kumar, Reddy, & Rao, 1985).

  • Weed Control in Agriculture : this compound tank mix applications with pendimethalin or diclofop-methyl improve control of Phalaris minor in wheat and increase grain yield (Walia & Brar, 2003).

  • Effects on Wheat Seedling Growth : Exposure to this compound inhibits wheat seedling growth and induces oxidative stress, affecting the activities of antioxidant enzymes (Yin, Jiang, Song, & Yang, 2008).

  • Microbial Biodegradation : Its microbial biodegradation can be leveraged to develop bioremediation processes in pure cultures and in the field (Singh, 2017).

  • Phytoremediation Potential : Transgenic Arabidopsis thaliana plants expressing human cytochrome P450-1A2 can metabolize this compound, indicating their potential as bioremediation agents (Azab, Hegazy, Gobouri, & Elkelish, 2020).

  • Leaching and Environmental Impact : Its transport characteristics in soil can be studied to understand how pesticides reach surface and groundwater (Perrin-Ganier, Portal, Benoît, & Schiavon, 1996).

  • Toxicity Mitigation : Exogenous salicylic acid has been found to decrease this compound-induced growth stunt and oxidative damage in wheat (Liang, Lu, & Yang, 2012).

  • Soil Variability and Biodegradation : The rate of this compound mineralization in soil shows significant spatial variability and is linked to soil pH and microbial biomass (El Sebai, Lagacherie, Soulas, & Martin-Laurent, 2007).

  • Sensor Development : An electrochemical sensor based on graphene oxide-modified multi-walled carbon nanotubes has been developed for the rapid and sensitive detection of this compound in food resources (Zhou et al., 2020).

Mechanism of Action

Target of Action

Isoproturon, a phenylurea herbicide, primarily targets the photosynthetic apparatus, specifically the D1 protein of Photosystem II (PS-II) . The D1 protein plays a crucial role in the photosynthetic electron transport chain, facilitating the conversion of light energy into chemical energy .

Mode of Action

This compound acts by binding to the D1 protein of PS-II, inhibiting the electron transfer from plastoquinone QA in D2 to plastoquinoid QB in D1 . This inhibition disrupts the photosynthetic process, preventing CO2 fixation and the production of ATP and NADPH . The binding of this compound to the D1 protein is influenced by the structure of the protein, which can vary between susceptible and resistant biotypes .

Biochemical Pathways

The action of this compound affects the photosynthetic pathway, leading to a decrease in the production of ATP and NADPH . This disruption in energy production inhibits the growth of the plant, effectively controlling the spread of weeds . Additionally, microbial biodegradation of this compound has been observed, which could serve as a basis for the development of bioremediation processes .

Pharmacokinetics

It is known that this compound is highly stable over a wide range of ph (4–13), with a degradation half-life of at least more than 200 to 1560 days . It shows variable stability against photolysis in water with a DT50 ranging from 4.5 to 88 days .

Result of Action

The primary result of this compound’s action is the inhibition of weed growth, particularly in cereal crops . Resistance against this compound has been reported in various biotypes . On a molecular level, the binding of this compound to the D1 protein leads to changes in the protein’s secondary structure near the binding site, resulting in a loss in cavity area, volume, and change in binding position . This can lead to a loss of hydrogen bonds, hydrophobic interaction, and complete loss of hydrophobic sites .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its persistence in soil and water necessitates the development of methods for removing it from the environment . Furthermore, the development of resistance against this compound in various biotypes can be influenced by factors such as the frequency of use and the specific characteristics of the biotypes .

Safety and Hazards

Isoproturon is harmful if inhaled and is suspected of causing cancer . It is very toxic to aquatic life with long-lasting effects . Avoid contact with skin and eyes, and avoid formation of dust and aerosols .

Future Directions

The worldwide use of Isoproturon has resulted in considerable concern about its environmental fate . Although many microbial metabolites of this compound are known and this compound-mineralizing bacteria have been isolated, the molecular mechanism of this compound catabolism has not been elucidated yet . Therefore, future research could focus on understanding the catabolism of this compound and finding ways to mitigate its environmental impact .

Biochemical Analysis

Biochemical Properties

Isoproturon interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found that Escherichia coli expressing a Pseudomonas putida catechol 1,2-dioxygenase gene can degrade this compound . This suggests that this compound can interact with this enzyme, potentially serving as a substrate for its catalytic activity .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. It has been documented to induce oxidative stress, resulting in damage to proteins, lipids, and other cellular components, thus inhibiting growth or leading to organism death .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with biomolecules and changes in gene expression. For instance, the expression of the catA gene in Pseudomonas putida and expressed E. coli was found to increase with incubation time with this compound .

Temporal Effects in Laboratory Settings

This compound shows variable stability against photolysis in water with a DT50 ranging from 4.5 to 88 days . Over time, the effects of this compound can change, with degradation half-life of at least more than 200 to 1560 days .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the search results, it is known that this compound has deleterious effects and is carcinogenic for animals .

Metabolic Pathways

This compound is involved in metabolic pathways where it interacts with enzymes such as catechol 1,2-dioxygenase . The specific effects on metabolic flux or metabolite levels are not mentioned in the search results.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by factors such as organic carbon content in the surface soil and clay content in sub-surface soil .

Properties

IUPAC Name

1,1-dimethyl-3-(4-propan-2-ylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9(2)10-5-7-11(8-6-10)13-12(15)14(3)4/h5-9H,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIYMUZLKQOUOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042077
Record name Isoproturon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Flash Point

100 °C (212 °F) - closed cup
Record name Isoproturon
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6689
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 65 mg/L at 22 °C, In water, 70 mg/L at 20 °C, In methanol 75, dichloromethane 63, acetone 38, benzene 5, xylol 4, n-hexane approximately 0.2 (all in g/L at 20 °C)
Record name Isoproturon
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6689
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.2 at 20 °C
Record name Isoproturon
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6689
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

9.1X10-3 mPa /2.47X10-8 mm Hg/ at 25 °C
Record name Isoproturon
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6689
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Inhibition of photosynthesis at photosystem II.
Record name Isoproturon
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6689
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless crystals, White crystals from benzene

CAS No.

34123-59-6
Record name Isoproturon
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Record name Isoproturon [BSI:ISO]
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Record name Isoproturon
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Record name 3-(4-isopropylphenyl)-1,1-dimethylurea
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Record name ISOPROTURON
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Record name Isoproturon
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6689
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

158 °C, MP: 153-165 °C /Technical isoproturon/
Record name Isoproturon
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6689
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

3.35 g (0.038 mol) of N,N-dimethylurea and 3.38 g (0.025 mol) of 4-isopropylaniline were added with stirring into 20 ml of 1,2,4-trichlorobenzene. The reaction mixture was heated to 205° C., dimethylamine being introduced from 120° C. After 5.5 hours, 8.8 g (0.19 mol) of dimethylamine had been introduced and the reaction was complete.
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.8 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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